8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine
Overview
Description
8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound with the molecular formula C9H12N2O. It is a derivative of naphthyridine, characterized by the presence of a methoxy group at the 8th position and a tetrahydro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with methoxyacetaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol, under reflux conditions, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield fully saturated naphthyridine analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-2,7-dione, while substitution reactions can produce various functionalized naphthyridine derivatives .
Scientific Research Applications
8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-2,7-naphthyridine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
8-Hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine: The hydroxyl group at the 8th position imparts different biological activities.
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine: The methoxy group at the 6th position alters the compound’s electronic distribution and reactivity.
Uniqueness: 8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the 8th position can enhance its interaction with certain molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-9-8-6-10-4-2-7(8)3-5-11-9/h3,5,10H,2,4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOHWUYWJICLGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1CNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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